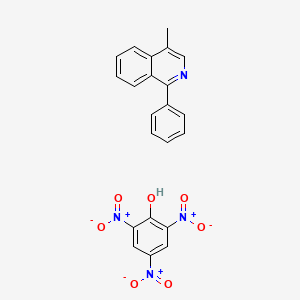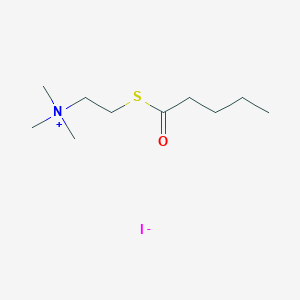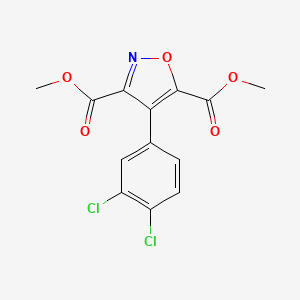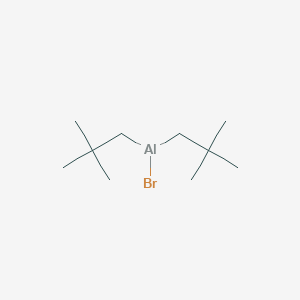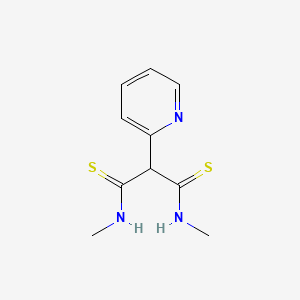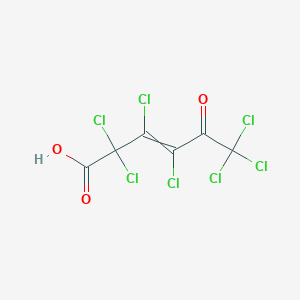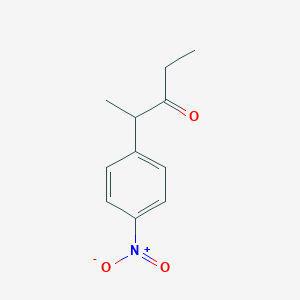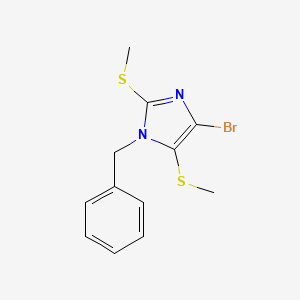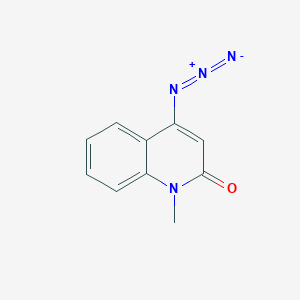
2(1H)-Quinolinone, 4-azido-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 4-azido-1-methyl- is a heterocyclic compound that features a quinolinone core with an azido group at the 4-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-1-methyl- typically involves the introduction of the azido group to a preformed quinolinone scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the quinolinone is replaced by an azide ion. This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 4-azido-1-methyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the azido group introduction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 4-azido-1-methyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide in DMF is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 4-azido-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 4-azido-1-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Azido-1-methyl-1H-pyrazole
- 4-Azido-1-methyl-1H-1,2,3-triazole
Comparison
2(1H)-Quinolinone, 4-azido-1-methyl- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to pyrazole and triazole derivatives. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Eigenschaften
CAS-Nummer |
110216-61-0 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
4-azido-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8N4O/c1-14-9-5-3-2-4-7(9)8(12-13-11)6-10(14)15/h2-6H,1H3 |
InChI-Schlüssel |
YQVCVMRULFQENU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


